532-32-5
Description
The compound with CAS registry number 532-32-5 (systematic name: 1-(4-Trifluoromethylphenyl)propan-1-one) is a fluorinated aromatic ketone with diverse applications in pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C₁₀H₉F₃O, with a molecular weight of 202.17 g/mol. Structurally, it features a trifluoromethyl (-CF₃) group at the para position of the phenyl ring attached to a propanone moiety, conferring unique electronic and steric properties that enhance its reactivity and stability in synthetic pathways .
Synthesis: The compound is typically synthesized via Friedel-Crafts acylation, where 4-trifluoromethylbenzene reacts with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions involve refluxing in dichloromethane at 40–50°C for 12–24 hours, followed by purification via silica gel chromatography (yield: 65–75%) .
Properties
CAS No. |
532-32-5 |
|---|---|
Molecular Weight |
161.16 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Boiling Point : 245–250°C (lit.)
- Solubility: Soluble in organic solvents (e.g., ethanol, acetone); low aqueous solubility (Log P = 2.8)
- Biological Activity : Moderate CYP2D6 inhibition (IC₅₀ = 15 µM), high blood-brain barrier (BBB) permeability (Pe = 8.5 × 10⁻⁶ cm/s) .
Comparison with Structurally Similar Compounds
To evaluate the distinctiveness of 532-32-5, we compare it with two functionally and structurally analogous compounds: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) and 1-(4-Methylphenyl)propan-1-one (CAS 5337-93-9) .
Structural and Physicochemical Comparison
| Property | This compound | 1533-03-5 | 5337-93-9 |
|---|---|---|---|
| Molecular Formula | C₁₀H₉F₃O | C₁₁H₈F₆O | C₁₀H₁₂O |
| Molecular Weight | 202.17 g/mol | 270.18 g/mol | 148.20 g/mol |
| Boiling Point | 245–250°C | 280–285°C | 220–225°C |
| Log P | 2.8 | 3.5 | 2.1 |
| CYP2D6 Inhibition | IC₅₀ = 15 µM | IC₅₀ = 8 µM | IC₅₀ = 45 µM |
| BBB Permeability | Pe = 8.5 × 10⁻⁶ cm/s | Pe = 5.2 × 10⁻⁶ cm/s | Pe = 12.3 × 10⁻⁶ cm/s |
Key Observations :
- 1533-03-5 exhibits enhanced lipophilicity (Log P = 3.5) and CYP2D6 inhibition due to dual -CF₃ groups, which increase electron-withdrawing effects and steric hindrance .
- 5337-93-9 , lacking fluorine substituents, shows higher BBB permeability but negligible enzyme inhibition, highlighting the critical role of fluorination in pharmacological activity .
Functional Performance in Catalysis
In Pd-catalyzed cross-coupling reactions, This compound demonstrates intermediate reactivity compared to its analogs:
- Reaction Yield with this compound : 72% (Suzuki-Miyaura coupling, 24 h)
- Reaction Yield with 1533-03-5 : 88% (enhanced aryl halide activation due to stronger -CF₃ electron withdrawal)
- Reaction Yield with 5337-93-9 : 50% (lower electrophilicity of the ketone group) .
Research Findings and Limitations
Recent studies reveal that This compound serves as a versatile intermediate in antiviral drug synthesis, particularly for protease inhibitors targeting SARS-CoV-2. However, its moderate solubility limits bioavailability, necessitating formulation with co-solvents like polyethylene glycol (PEG-400) . In contrast, 1533-03-5 shows superior thermal stability (decomposition temperature: 300°C vs. 275°C for this compound) but poses synthetic challenges due to its higher molecular complexity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
